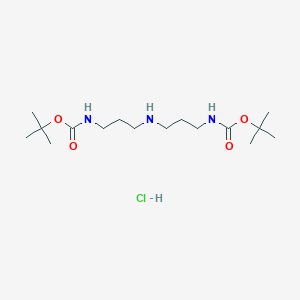
N,N'-bis-Boc-dipropylene triamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis-Boc-dipropylene triamine hydrochloride is a chemical compound with the molecular formula C16H33N3O4·HCl and a molecular weight of 367.90 g/mol . It is commonly used in organic synthesis and medicinal chemistry as a protecting group for primary amine functionalities, allowing for selective reactions in multi-step syntheses . The compound appears as a white crystalline powder and has a melting point of 169-171°C .
準備方法
The synthesis of N,N’-bis-Boc-dipropylene triamine hydrochloride typically involves the protection of dipropylene triamine with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
化学反応の分析
N,N’-bis-Boc-dipropylene triamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complexation: It can form complexes with metal ions, which can be useful in coordination chemistry.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases for neutralization. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
N,N’-bis-Boc-dipropylene triamine hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for primary amines, facilitating selective reactions in multi-step syntheses.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biotechnology: It is used in the functionalization of nanoparticles and the preparation of hydrogels for biomedical applications.
Industrial Applications: The compound finds use in the production of soaps, dyes, and other chemical products.
作用機序
The mechanism of action of N,N’-bis-Boc-dipropylene triamine hydrochloride primarily involves its role as a protecting group. The Boc groups protect the primary amine functionalities, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .
類似化合物との比較
N,N’-bis-Boc-dipropylene triamine hydrochloride can be compared with other Boc-protected amines such as N-Boc-ethylenediamine and N,N’-bis-Boc-ethylenediamine. While these compounds also serve as protecting groups for amines, N,N’-bis-Boc-dipropylene triamine hydrochloride offers unique advantages in terms of its stability and ease of deprotection .
Similar compounds include:
- N-Boc-ethylenediamine
- N,N’-bis-Boc-ethylenediamine
- N-Boc-propylenediamine
These compounds share similar functionalities but differ in their specific applications and reaction conditions.
特性
IUPAC Name |
tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4.ClH/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6;/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRRTSBXWVSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)


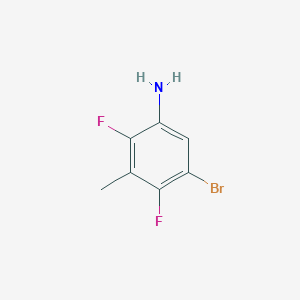
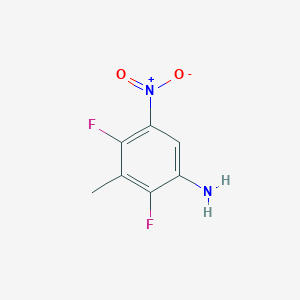

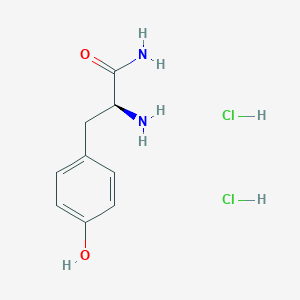
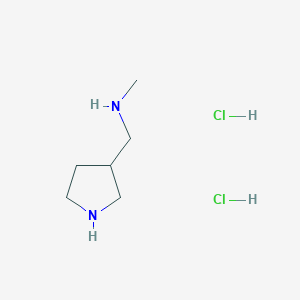
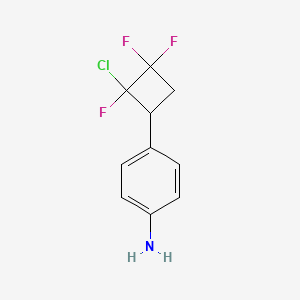
![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
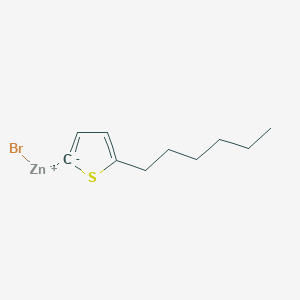
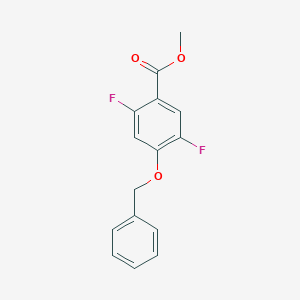
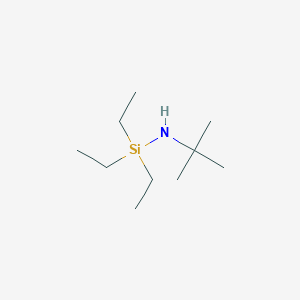
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
